N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Description

Molecular Architecture and Functional Group Analysis

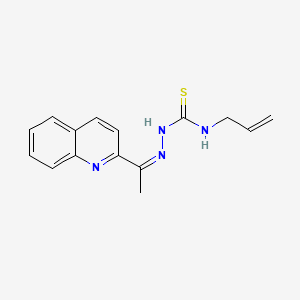

N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (C₁₄H₁₈N₄S) comprises three distinct structural domains: a quinoline heterocycle, an allyl-substituted hydrazinecarbothioamide group, and an ethylidene linker. The quinoline moiety consists of a bicyclic system with a pyridine ring fused to a benzene ring, contributing to the compound’s aromatic character and planar geometry. The ethylidene group (–CH=) bridges the quinoline nitrogen to the hydrazinecarbothioamide unit, which itself contains a thioamide (–NH–C(=S)–NH₂) functional group modified by an allyl (–CH₂CH=CH₂) substituent.

Functional Group Interactions :

- The quinoline nitrogen participates in π-π stacking and hydrogen bonding, influencing molecular packing in solid-state structures.

- The thioamide group (–C(=S)–NH₂) exhibits thione-thiol tautomerism, stabilized by intramolecular hydrogen bonding between the sulfur atom and adjacent NH groups.

- The allyl substituent introduces rotational flexibility, enabling conformational diversity in solution.

| Structural Feature | Role in Molecular Properties |

|---|---|

| Quinoline core | Aromatic stabilization, π-system interactions |

| Ethylidene linker | Conformational rigidity, electronic conjugation |

| Hydrazinecarbothioamide | Hydrogen bonding, tautomerism |

| Allyl group | Steric effects, rotational freedom |

Properties

Molecular Formula |

C15H16N4S |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-prop-2-enyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea |

InChI |

InChI=1S/C15H16N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h3-9H,1,10H2,2H3,(H2,16,19,20)/b18-11- |

InChI Key |

YICRCRWDVVCBRL-WQRHYEAKSA-N |

Isomeric SMILES |

C/C(=N/NC(=S)NCC=C)/C1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(=NNC(=S)NCC=C)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of quinoline-2-carbaldehyde with N-allylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: It is used in the development of luminescent materials and sensors due to its unique electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with cellular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, further contributing to its anticancer properties.

Comparison with Similar Compounds

Pyridine vs. Quinoline Derivatives

- (E)-N-Allyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbothioamide (HAp4alT) Structure: Replaces quinoline with pyridin-2-yl. Synthesis: Yield of 96% via condensation, characterized by 1H NMR (δ 10.38 ppm for NH) and ESI-MS ([M + H]+ = 235.0) .

- N-(2-hydroxyphenyl)-2-[1-(pyridin-4-yl)ethylidene]hydrazinecarbothioamide (HPEH) Structure: Pyridin-4-yl with a 2-hydroxyphenyl group. Application: Functions as a chemosensor for Hg2+ with high selectivity (detection limit: 0.12 μM) due to sulfur and nitrogen donor atoms enabling chelation .

Benzothiophene and Coumarin Hybrids

- (E)-2-[1-(1-Benzothiophen-2-yl)ethylidene]-N-phenylhydrazinecarbothioamide Structure: Benzothiophene replaces quinoline. Activity: Demonstrates antimicrobial properties, attributed to the sulfur heterocycle enhancing lipophilicity and membrane penetration .

- 2-[1-(8-Ethoxycoumarin-3-yl)ethylidene]-hydrazinecarbothioamide

Sulfonamide and Triazole Derivatives

- 2-(1-(4-(Methylsulfonamido)phenyl)ethylidene)hydrazinecarbothioamide (2a)

- (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide Structure: Nitrophenyl-triazole hybrid.

Table 1: Key Properties of Selected Thiosemicarbazone Derivatives

Mechanistic Insights

- Metal Chelation: The thiosemicarbazone moiety (–NH–C(=S)–NH–) enables coordination with transition metals (e.g., Cu(II), Ni(II)), enhancing bioactivity. For example, Ni(II) complexes of quinoline derivatives show improved Topoisomerase IIα inhibition compared to ligands alone .

- Aromatic Substituents: Quinoline and coumarin groups enhance π-π stacking with biological targets (e.g., DNA), while pyridine analogues exhibit reduced binding due to smaller aromatic systems .

- Electron-Donating/Alkyl Groups : Allyl and ethyl substituents improve solubility and modulate steric effects, whereas sulfonamides increase polarity for aqueous applications .

Biological Activity

N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiosemicarbazones, characterized by the presence of a thiosemicarbazone moiety which is known for its diverse biological activities. The molecular structure can be represented as follows:

This structure contains an allyl group, a quinoline moiety, and a hydrazinecarbothioamide functional group, which are critical for its biological activity.

Research indicates that thiosemicarbazones exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in inflammatory pathways.

- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Properties : These compounds may also exhibit antioxidant activity, protecting cells from oxidative stress.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiosemicarbazones. For instance, compounds similar to this compound have been shown to reduce carrageenan-induced edema in animal models, indicating their efficacy in managing inflammation.

| Compound | Model | Activity Observed |

|---|---|---|

| LT80 | Carrageenan-induced edema | Significant reduction in edema |

| LT73 | In vitro cell lines | Reduced pro-inflammatory cytokines |

Anticancer Activity

Thiosemicarbazones have been extensively studied for their anticancer properties. Research has demonstrated that they can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 5 | Cell cycle arrest |

| MDA-MB-231 (Breast) | 15 | Inhibition of migration |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of several thiosemicarbazone derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in treated groups compared to controls .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against various tumor cell lines. The findings revealed that this compound exhibited potent cytotoxic effects, with mechanisms involving apoptosis and disruption of cellular metabolism .

- Molecular Docking Studies : Computational studies provided insights into the binding affinities of this compound with target proteins involved in cancer progression. The docking results suggested strong interactions with key regulatory proteins, enhancing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Allyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazinecarbothioamide derivatives and ketones. For example, refluxing 2-quinolin-2-yl-acetophenone with N-allylhydrazinecarbothioamide in a 1:1 ethanol-water mixture under acidic conditions (e.g., acetic acid) for 48–96 hours yields the target compound . Monitor reaction progress using TLC and purify via recrystallization (e.g., acetonitrile). Optimize yields (74–92%) by adjusting solvent ratios, temperature, and stoichiometry, as seen in analogous thiosemicarbazone syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the allyl group (δ ~5.1–5.8 ppm for CH2=CH–, δ ~4.0 ppm for N–CH2–), quinoline protons (aromatic δ ~7.5–8.8 ppm), and hydrazinecarbothioamide NH signals (δ ~10–12 ppm).

- IR : Confirm C=S (1250–1050 cm⁻¹), C=N (1600–1500 cm⁻¹), and NH stretches (3300–3100 cm⁻¹). Compare with spectral data of structurally similar thiosemicarbazones .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against bacterial/fungal strains) or antiviral activity via plaque reduction assays (e.g., influenza, herpesviruses). Use MTT assays to assess cytotoxicity in mammalian cell lines. Reference protocols from fluorinated isatin-thiosemicarbazone studies, which showed antiviral potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?

- Methodological Answer : Grow single crystals via slow evaporation of acetonitrile or DMSO solutions. Collect diffraction data using Mo/Kα radiation (λ = 0.71073 Å) and refine with SHELXL . Analyze dihedral angles between quinoline and hydrazinecarbothioamide moieties (expected ~70–80° based on similar structures ). Identify stabilizing interactions (e.g., O–H⋯S, N–H⋯S hydrogen bonds, π–π stacking) using Mercury software .

Q. What computational methods (e.g., DFT, molecular docking) predict electronic properties and ligand-protein interactions?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for reactivity .

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., viral polymerases, kinases). Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can contradictory bioactivity data (e.g., high in vitro but low in vivo efficacy) be resolved?

- Methodological Answer :

- Solubility/Permeability : Measure logP (octanol-water) and solubility in PBS/DMSO. Improve bioavailability via prodrug strategies (e.g., acetylating NH groups) .

- Metabolic Stability : Perform hepatic microsome assays to identify degradation pathways. Use LC-MS to detect metabolites .

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing allyl with ethyl/butyl) to correlate structure-activity relationships .

Q. What strategies validate the compound’s mechanism of action in metal ion sensing or catalysis?

- Methodological Answer :

- Fluorescence Titration : Titrate with metal ions (e.g., Hg²⁺, Cu²⁺) in MeCN/H2O (9:1 v/v). Monitor emission intensity changes (λex ~350 nm) to determine binding constants (Benesi-Hildebrand plots) .

- ESI-MS : Confirm metal-ligand complex formation (e.g., [L-Hg]⁺ peaks) .

- Catalytic Studies : Test Suzuki-Miyaura coupling activity using Pd-thiosemicarbazone complexes. Characterize turnover frequency (TOF) and compare with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.